molecular formula C7H7N3O3 B1584136 (4-Nitrophenyl)urea CAS No. 556-10-5

(4-Nitrophenyl)urea

Cat. No. B1584136
CAS RN: 556-10-5
M. Wt: 181.15 g/mol
InChI Key: LXXTVGKSGJADFU-UHFFFAOYSA-N
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Description

“(4-Nitrophenyl)urea” is a nitrogenous compound with the CAS Number: 556-10-5 and a linear formula of C7H7N3O3 . It has a molecular weight of 181.15 .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular formula of “(4-Nitrophenyl)urea” is C7H7N3O3 . It contains a total of 20 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 nitro group (aromatic) .

Scientific Research Applications

Colorimetric Chemosensors

(4-Nitrophenyl)urea has been utilized as a signaling unit in the synthesis of colorimetric anion sensors. These sensors effectively and selectively recognize biologically important anions such as fluoride and carboxylate from other anions in DMSO, demonstrating its potential in biological and environmental applications (Kim et al., 2006).

Interaction with Anions

Research has shown that 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions in solution to form stable complexes. This property is significant for understanding molecular interactions and could have implications in chemical sensing and molecular recognition technologies (Boiocchi et al., 2004).

Synthesis Methodologies

Studies have explored alternative methods for synthesizing ureas, traditionally done using hazardous reagents. Bis(4-nitrophenyl)carbonate and other safer compounds have been used as substitutes, highlighting an environmentally friendly approach to urea derivative production (Bigi et al., 2000).

Nonlinear Optical Properties

(4-Nitrophenyl)urea derivatives have shown significant potential in nonlinear optical applications. For example, a study demonstrated the high nonlinear optical bulk efficiency of a 2-(4-nitrophenyl)ethenylferrocene derivative, surpassing that of urea, which is crucial for photonic and optoelectronic technologies (Chiffre et al., 2001).

Catalytic Removal of Environmental Pollutants

Research into the catalytic removal of toxic substances like urea and nitrophenol from the environment has identified (4-Nitrophenyl)urea derivatives as potential catalysts. This application is vital for environmental protection and sustainable waste management (Gopi et al., 2020).

Antidepressant Agents

A series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives have been synthesized and evaluated for antidepressant properties. Certain derivatives demonstrated significant reduction in immobility time in animal models, indicating potential as antidepressant agents (Perveen et al., 2012).

Antibacterial and Antifungal Properties

(4-Nitrophenyl)urea derivatives have shown effectiveness against bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Madesclaire et al., 2012).

Safety And Hazards

“(4-Nitrophenyl)urea” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that “(4-Nitrophenyl)urea” and its derivatives could have potential applications in the field of nanostructured materials and catalysis.

properties

IUPAC Name

(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXTVGKSGJADFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310514
Record name p-Nitrophenylurea
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)urea

CAS RN

556-10-5
Record name N-(4-Nitrophenyl)urea
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Record name (4-Nitrophenyl)urea
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Record name 4-Nitrophenylurea
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Record name p-Nitrophenylurea
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Record name (4-Nitrophenyl)urea
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Record name (4-NITROPHENYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
562
Citations
H Pasdar, B Hedayati Saghavaz, N Foroughifar… - Molecules, 2017 - mdpi.com
A bioactive ligand and its dinuclear metal(II) complexes were synthesized and characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear …
Number of citations: 33 www.mdpi.com
B Wanno, W Rakrai, S Keawwangchai… - Journal of Molecular …, 2009 - Elsevier
The B3LYP/6-311+G(d,p) optimized structures of 1,3-bis(4-nitrophenyl)urea receptor (1) and its complexes with halide ions F − , Cl − , Br − , oxygen-containing anions NO 2 - , NO 3 - , …
Number of citations: 8 www.sciencedirect.com
R Wang, X Shu, Y Fan, S Li, Y Jin, C Xia… - Acta Crystallographica …, 2019 - scripts.iucr.org
(IUCr) Crystal structure of a host–guest complex of the tris-urea receptor, 3-(4-nitrophenyl)-1,1-bis{2-[3-(4-nitrophenyl)ureido]ethyl}urea, that encapsulates hydrogen-bonded chains of …
Number of citations: 7 scripts.iucr.org
T Sun, J Li, FL Yang - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H10ClN3O3, prepared by the reaction of 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine, the two substituent benzene rings are roughly coplanar […
Number of citations: 10 scripts.iucr.org
M Uno, Y Koma, HS Ban, H Nakamura - Bioorganic & medicinal chemistry …, 2012 - Elsevier
We developed 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative 4 (GN6958) as a non-peptidic selective SUMO-sentrin specific protease (SENP)1 protease inhibitor based on the …
Number of citations: 49 www.sciencedirect.com
KS Kumar, N Haridharan, S Ranjith, A Nataraj - Chemical Physics Impact, 2023 - Elsevier
The chemical 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea abbreviated as (APNU) were synthesized by using diamino pyridine and 4-nitrophenylisocyanate, the synthesized crystal …
Number of citations: 1 www.sciencedirect.com
M Boiocchi, L Del Boca… - … A European Journal, 2005 - Wiley Online Library
The urea‐based receptor 1 (1‐(7‐nitrobenzo[1,2,5]oxadiazol‐4‐yl)‐3‐(4‐nitrophenyl)urea, LH), interacts with X − ions in MeCN, according to two consecutive steps: 1) formation of a …
S Perveen, S Mustafa, MA Khan, A Dar… - Medicinal …, 2012 - ingentaconnect.com
A series of fourteen (14) N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives were synthesized and evaluated for their antidepressant activity in mice. …
Number of citations: 10 www.ingentaconnect.com
M Boiocchi, L Del Boca, DE Gómez… - Journal of the …, 2004 - ACS Publications
1,3-bis(4-nitrophenyl)urea (1) interacts through hydrogen bonding with a variety of oxoanions in an MeCN solution to give bright yellow 1:1 complexes, whose stability decreases with …
Number of citations: 877 pubs.acs.org
M Su, W Wan, X Yong, X Lu, R Liu, J Qu - Chinese Journal of Polymer …, 2013 - Springer
Novel acetylenes carrying urea groups, 1-(4-ethynylphenyl)-3-(4-nitrophenyl) urea (1), 1-(4-propargyl)-3-(4-nitrophenyl) urea (2), were synthesized and polymerized with rhodium …
Number of citations: 9 link.springer.com

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